3H-naphtho[1,2-d]imidazol-2-ylmethyl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-naphtho[1,2-d]imidazol-2-ylmethyl 4-nitrobenzoate is a complex organic compound with a molecular formula of C19H13N3O4. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties. The structure of this compound includes a naphthoimidazole core linked to a nitrobenzoate group, making it a unique and potentially valuable compound in various scientific fields .
Vorbereitungsmethoden
The synthesis of 3H-naphtho[1,2-d]imidazol-2-ylmethyl 4-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthoimidazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The nitrobenzoate group is then introduced via esterification reactions, often using reagents like 4-nitrobenzoic acid and suitable coupling agents .
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Analyse Chemischer Reaktionen
3H-naphtho[1,2-d]imidazol-2-ylmethyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reagents like hydrogen gas and palladium catalysts.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen gas, palladium catalysts, and various acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3H-naphtho[1,2-d]imidazol-2-ylmethyl 4-nitrobenzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Due to its imidazole core, it may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.
Industry: It can be used in the development of new materials, such as dyes and polymers, due to its stable and versatile chemical structure
Wirkmechanismus
The mechanism of action of 3H-naphtho[1,2-d]imidazol-2-ylmethyl 4-nitrobenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole core can interact with metal ions or active sites in proteins, potentially inhibiting or modifying their activity. The nitrobenzoate group may also play a role in these interactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
3H-naphtho[1,2-d]imidazol-2-ylmethyl 4-nitrobenzoate can be compared to other imidazole-containing compounds, such as:
1,3-dihydro-2H-imidazol-2-one: Known for its broad range of biological activities, including antibacterial and antifungal properties.
4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid: Similar in structure but with different functional groups, leading to distinct chemical and biological properties
The uniqueness of this compound lies in its combination of a naphthoimidazole core with a nitrobenzoate group, which may confer unique chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C19H13N3O4 |
---|---|
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
3H-benzo[e]benzimidazol-2-ylmethyl 4-nitrobenzoate |
InChI |
InChI=1S/C19H13N3O4/c23-19(13-5-8-14(9-6-13)22(24)25)26-11-17-20-16-10-7-12-3-1-2-4-15(12)18(16)21-17/h1-10H,11H2,(H,20,21) |
InChI-Schlüssel |
KLONWNXHBPFCQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(N3)COC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.